1-bromo-3-(isocyanomethyl)benzene
Overview
Description
1-Bromo-3-(isocyanomethyl)benzene is an organic compound with the molecular formula C8H6BrN It consists of a benzene ring substituted with a bromine atom and an isocyanomethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-3-(isocyanomethyl)benzene can be synthesized through several methods. One common approach involves the bromination of 3-(isocyanomethyl)benzene using bromine in the presence of a Lewis acid catalyst such as aluminum chloride or ferric bromide . This reaction typically occurs under controlled temperature conditions to ensure the selective substitution of the bromine atom at the desired position on the benzene ring.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using similar reaction conditions as in laboratory synthesis. The use of continuous flow reactors and optimized reaction parameters can enhance the efficiency and yield of the desired product .
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-3-(isocyanomethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide ions or amines, under appropriate conditions.
Oxidation and Reduction Reactions: The isocyanomethyl group can undergo oxidation to form corresponding isocyanates or reduction to yield amines.
Coupling Reactions: The compound can participate in palladium-catalyzed coupling reactions, such as the Suzuki reaction, to form biaryl compounds.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles like sodium hydroxide or primary amines in polar solvents.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents like toluene or ethanol.
Major Products Formed:
- Substituted benzene derivatives
- Isocyanates
- Amines
- Biaryl compounds
Scientific Research Applications
1-Bromo-3-(isocyanomethyl)benzene has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and polymers.
Biology: The compound can be used in the development of bioactive molecules and probes for studying biological systems.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 1-bromo-3-(isocyanomethyl)benzene depends on its chemical reactivity and the nature of its interactions with other molecules. The bromine atom and the isocyanomethyl group can participate in various chemical reactions, leading to the formation of new bonds and the modification of existing molecular structures.
Comparison with Similar Compounds
Bromobenzene: Consists of a benzene ring substituted with a single bromine atom.
3-(Isocyanomethyl)benzene: Contains a benzene ring with an isocyanomethyl group but lacks the bromine substitution.
1,3-Bis(isocyanatomethyl)benzene: Contains two isocyanomethyl groups on the benzene ring
Uniqueness: 1-Bromo-3-(isocyanomethyl)benzene is unique due to the presence of both a bromine atom and an isocyanomethyl group on the benzene ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific synthetic and research applications.
Properties
IUPAC Name |
1-bromo-3-(isocyanomethyl)benzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrN/c1-10-6-7-3-2-4-8(9)5-7/h2-5H,6H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASSSIZVWBFJCHM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[C-]#[N+]CC1=CC(=CC=C1)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrN | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001299599 | |
Record name | 1-Bromo-3-(isocyanomethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001299599 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.04 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
602261-84-7 | |
Record name | 1-Bromo-3-(isocyanomethyl)benzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=602261-84-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Bromo-3-(isocyanomethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001299599 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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